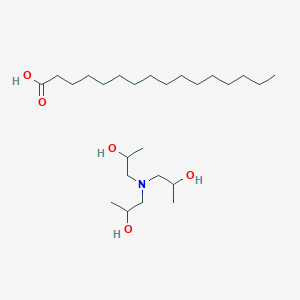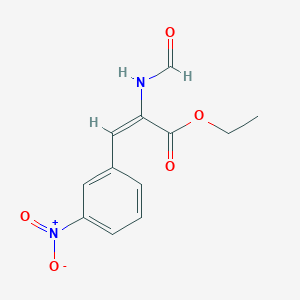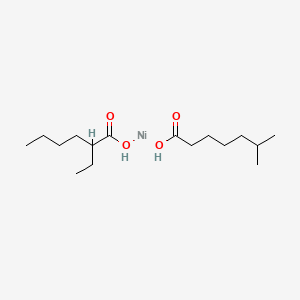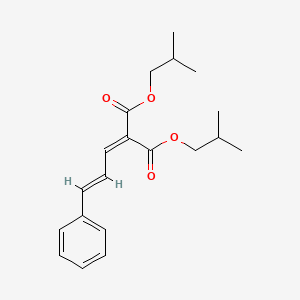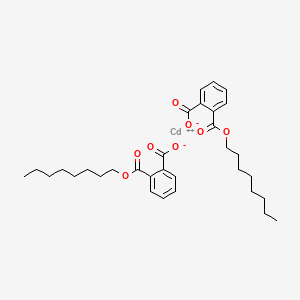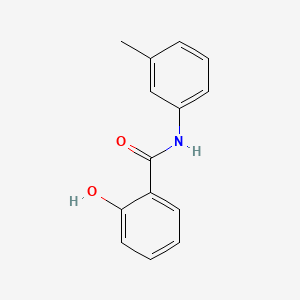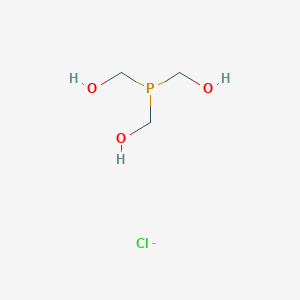
Tris(hydroxymethyl)phosphonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula [P(CH₂OH)₃]Cl. It is a white, water-soluble salt that has significant applications in various fields, including textiles, water treatment, and as a precursor to other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(hydroxymethyl)phosphonium chloride can be synthesized by treating phosphine (PH₃) with formaldehyde (H₂C=O) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows: [ \text{PH}_3 + 3 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P(CH}_2\text{OH)}_3]\text{Cl} ]
Industrial Production Methods: In industrial settings, the synthesis involves the same reaction but is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in aqueous media at ambient temperature .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tris(hydroxymethyl)phosphine oxide.
Substitution: It can react with various nucleophiles, such as amines and phenols, to form corresponding phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Substitution: Reactions typically occur in aqueous or organic solvents under mild conditions.
Major Products:
Oxidation: Tris(hydroxymethyl)phosphine oxide.
Substitution: Various phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(hydroxymethyl)phosphonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to other organophosphorus compounds and as a reagent in organic synthesis.
Biology: It serves as a cross-linking agent for proteins and other biomolecules, facilitating the study of cell-matrix interactions.
Medicine: It is explored for its potential use in drug delivery systems and tissue engineering due to its biocompatibility.
Industry: It is employed in the textile industry for flame-retardant finishes and in water treatment as a microbiocide
Wirkmechanismus
The mechanism by which tris(hydroxymethyl)phosphonium chloride exerts its effects involves its ability to form covalent bonds with various substrates. For example, in protein cross-linking, it reacts with primary and secondary amines of amino acids, forming stable phosphonium salts. This reaction is crucial for its use in hydrogels and other biomaterials .
Vergleich Mit ähnlichen Verbindungen
Tris(hydroxymethyl)phosphine: Another organophosphorus compound with similar applications but different reactivity.
Tetrakis(hydroxymethyl)phosphonium sulfate: Used similarly in textiles and water treatment but has different solubility and stability properties.
Uniqueness: Tris(hydroxymethyl)phosphonium chloride is unique due to its high water solubility and ability to form stable covalent bonds with a wide range of substrates, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
55953-80-5 |
|---|---|
Molekularformel |
C3H9ClO3P- |
Molekulargewicht |
159.53 g/mol |
IUPAC-Name |
bis(hydroxymethyl)phosphanylmethanol;chloride |
InChI |
InChI=1S/C3H9O3P.ClH/c4-1-7(2-5)3-6;/h4-6H,1-3H2;1H/p-1 |
InChI-Schlüssel |
AYESKMWPTSCYSJ-UHFFFAOYSA-M |
Kanonische SMILES |
C(O)P(CO)CO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



